3-tert-ButyldimethylsilyloxymethylMaraviroc
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Overview
Description
3-tert-ButyldimethylsilyloxymethylMaraviroc is a chemical compound with the molecular formula C35H55F2N5O2Si and a molecular weight of 643.93 g/mol . It is a derivative of Maraviroc, a medication used to treat HIV infection by blocking the CCR5 receptor on T cells . The addition of the tert-butyldimethylsilyloxymethyl group enhances the compound’s stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves multiple steps, starting from Maraviroc. The key step is the protection of the hydroxyl group in Maraviroc with a tert-butyldimethylsilyloxymethyl group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-tert-ButyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: TBAF
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Alcohols or amines
Substitution: Various functionalized derivatives
Scientific Research Applications
3-tert-ButyldimethylsilyloxymethylMaraviroc has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of CCR5 receptor interactions and HIV entry inhibition.
Medicine: Investigated for its potential use in developing new antiviral therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-tert-ButyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on T cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This inhibition is achieved through the steric hindrance and electronic effects provided by the tert-butyldimethylsilyloxymethyl group .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: The parent compound, used as an HIV entry inhibitor.
Vicriviroc: Another CCR5 antagonist with a similar mechanism of action.
Aplaviroc: A CCR5 antagonist with different structural features.
Uniqueness
3-tert-ButyldimethylsilyloxymethylMaraviroc is unique due to the presence of the tert-butyldimethylsilyloxymethyl group, which enhances its stability and solubility compared to other CCR5 antagonists . This modification also provides additional steric and electronic effects, potentially improving its efficacy as an HIV entry inhibitor .
Properties
Molecular Formula |
C35H55F2N5O2Si |
---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
N-[3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H55F2N5O2Si/c1-24(2)32-40-39-31(23-44-45(6,7)34(3,4)5)42(32)29-21-27-13-14-28(22-29)41(27)20-17-30(25-11-9-8-10-12-25)38-33(43)26-15-18-35(36,37)19-16-26/h8-12,24,26-30H,13-23H2,1-7H3,(H,38,43) |
InChI Key |
LBACDBSTKSTSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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